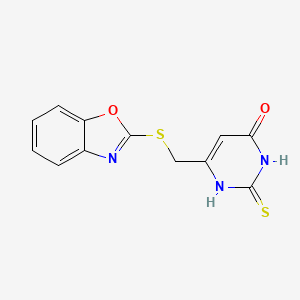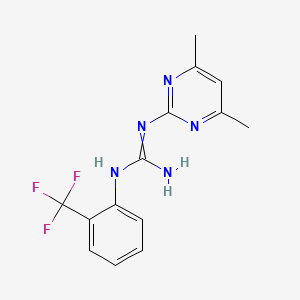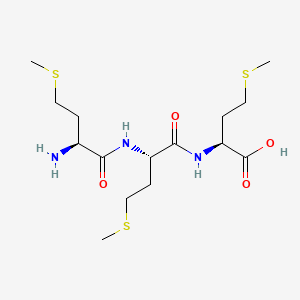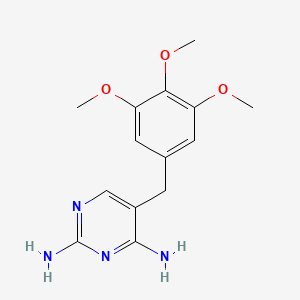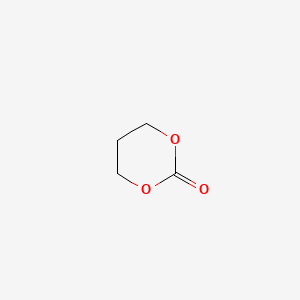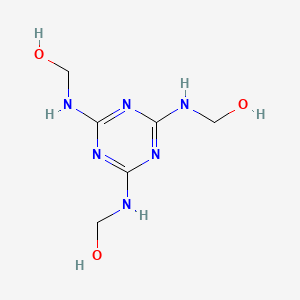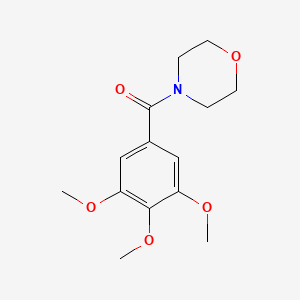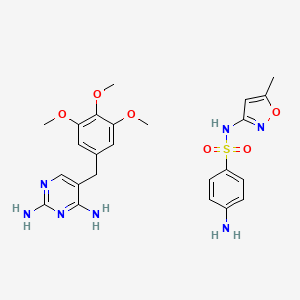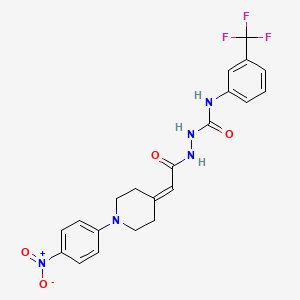![molecular formula C18H11NO2 B1683719 2-Pyridin-4-yl-benzo[h]chromen-4-one CAS No. 2110-25-0](/img/structure/B1683719.png)
2-Pyridin-4-yl-benzo[h]chromen-4-one
Overview
Description
UCCF-029 is a synthetic organic compound known for its role as an activator of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel . This compound belongs to the class of benzoflavones and has been extensively studied for its potential therapeutic applications in treating cystic fibrosis .
Mechanism of Action
Target of Action
The primary target of 2-Pyridin-4-yl-benzo[h]chromen-4-one is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a protein that functions as a channel across the membrane of cells that produce mucus, sweat, saliva, tears, and digestive enzymes .
Mode of Action
This compound acts as a CFTR activator It interacts with the CFTR protein, enhancing its activity
Biochemical Pathways
The activation of CFTR by this compound affects the chloride ion transport pathway . CFTR is a channel that allows chloride ions to move across cell membranes. By activating CFTR, this compound increases chloride ion transport, which can influence various physiological processes, including the hydration of mucus in the lungs .
Pharmacokinetics
Itsmolecular weight (273.29) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed
Result of Action
The activation of CFTR by this compound can have various molecular and cellular effects. For example, in cell lines that express the DeltaF508-CFTR, this compound has been shown to be more potent than genistein, another CFTR activator . This suggests that it may have potential therapeutic applications in conditions related to CFTR function, such as cystic fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UCCF-029 involves the benzannulation of the flavone A-ring at the 7,8-position, which significantly enhances its activity and potency . The specific synthetic route and reaction conditions for UCCF-029 are not widely detailed in public literature, but it generally involves the use of standard organic synthesis techniques such as condensation reactions and cyclization processes.
Industrial Production Methods
Industrial production methods for UCCF-029 are not explicitly documented. given its synthetic nature, it is likely produced using large-scale organic synthesis techniques, involving the use of automated reactors and stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
UCCF-029 primarily undergoes reactions typical of benzoflavones, including:
Oxidation: UCCF-029 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: UCCF-029 can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings in its structure.
Common Reagents and Conditions
Common reagents used in the reactions involving UCCF-029 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from the reactions of UCCF-029 depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
UCCF-029 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: UCCF-029 is used as a model compound in studies involving benzoflavones and their derivatives.
Biology: It is employed in research focused on understanding the activation mechanisms of CFTR chloride channels.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Comparison with Similar Compounds
Similar Compounds
UCCF-339: Another benzoflavone with similar CFTR activation properties but greater potency.
Apigenin: A flavone known for its CFTR activation but less potent compared to UCCF-029.
Genistein: A flavonoid with CFTR activation properties, often compared to UCCF-029 in research studies.
Uniqueness
UCCF-029 is unique due to its high potency and specific binding mechanism, which distinguishes it from other CFTR activators. Its benzannulation at the 7,8-position significantly enhances its activity, making it a valuable compound in cystic fibrosis research .
Properties
IUPAC Name |
2-pyridin-4-ylbenzo[h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-16-11-17(13-7-9-19-10-8-13)21-18-14-4-2-1-3-12(14)5-6-15(16)18/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCOBWKVDSSOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390354 | |
| Record name | 2-Pyridin-4-yl-benzo[h]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641385 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2110-25-0 | |
| Record name | 2-Pyridin-4-yl-benzo[h]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


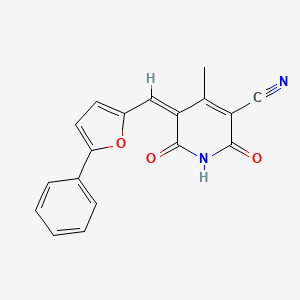
![2-[4-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B1683639.png)
![3-[5-[(Z)-[3-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid](/img/structure/B1683640.png)
